

Protocol for Cell Labeling with 5-Aminofluorescein

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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B560659

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a fluorescent marker utilized for the labeling and visualization of cells and cellular components. As a derivative of fluorescein, it possesses a bright green fluorescence with excitation and emission maxima around 490 nm and 515 nm, respectively, making it compatible with standard fluorescein isothiocyanate (FITC) or green fluorescent protein (GFP) filter sets on fluorescence microscopes.[1] Its primary amine group allows for covalent conjugation to other molecules, such as proteins or peptides, to create targeted fluorescent probes.[2] For instance, 5-AF has been covalently linked to human serum albumin to selectively stain malignant brain tumors.[3] This document provides a detailed protocol for the use of 5-AF in live-cell labeling applications.

Principle of Staining

The precise mechanism of cellular uptake for unconjugated **5-Aminofluorescein** can involve various processes, including endocytosis. Once inside the cell, the dye can be used to visualize cellular morphology. It is important to note that the experimental conditions, particularly dye concentration and incubation time, should be optimized for each cell type to achieve sufficient signal while minimizing potential cytotoxicity.

Experimental Protocols

1. Reagent Preparation

- 5-AF Stock Solution (1 mg/mL):
 - Carefully weigh 1 mg of **5-Aminofluorescein** powder.
 - Dissolve the powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Vortex briefly until the dye is fully dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C, protected from light and moisture.
- Working Staining Solution (1-10 µM):
 - Immediately before use, thaw a vial of the 5-AF stock solution.
 - Dilute the stock solution to the desired final concentration (a starting concentration of 5 µM is recommended) in a warm (37°C) buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium.
 - Ensure the final concentration of DMSO in the working solution is low (<0.5%) to minimize cell toxicity.
 - Gently vortex the working solution before adding it to the cells.

2. Cell Preparation and Staining Procedure

- Cell Seeding: Grow cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.
- Washing: Carefully aspirate the cell culture medium and gently wash the cells twice with warm Phosphate-Buffered Saline (PBS).

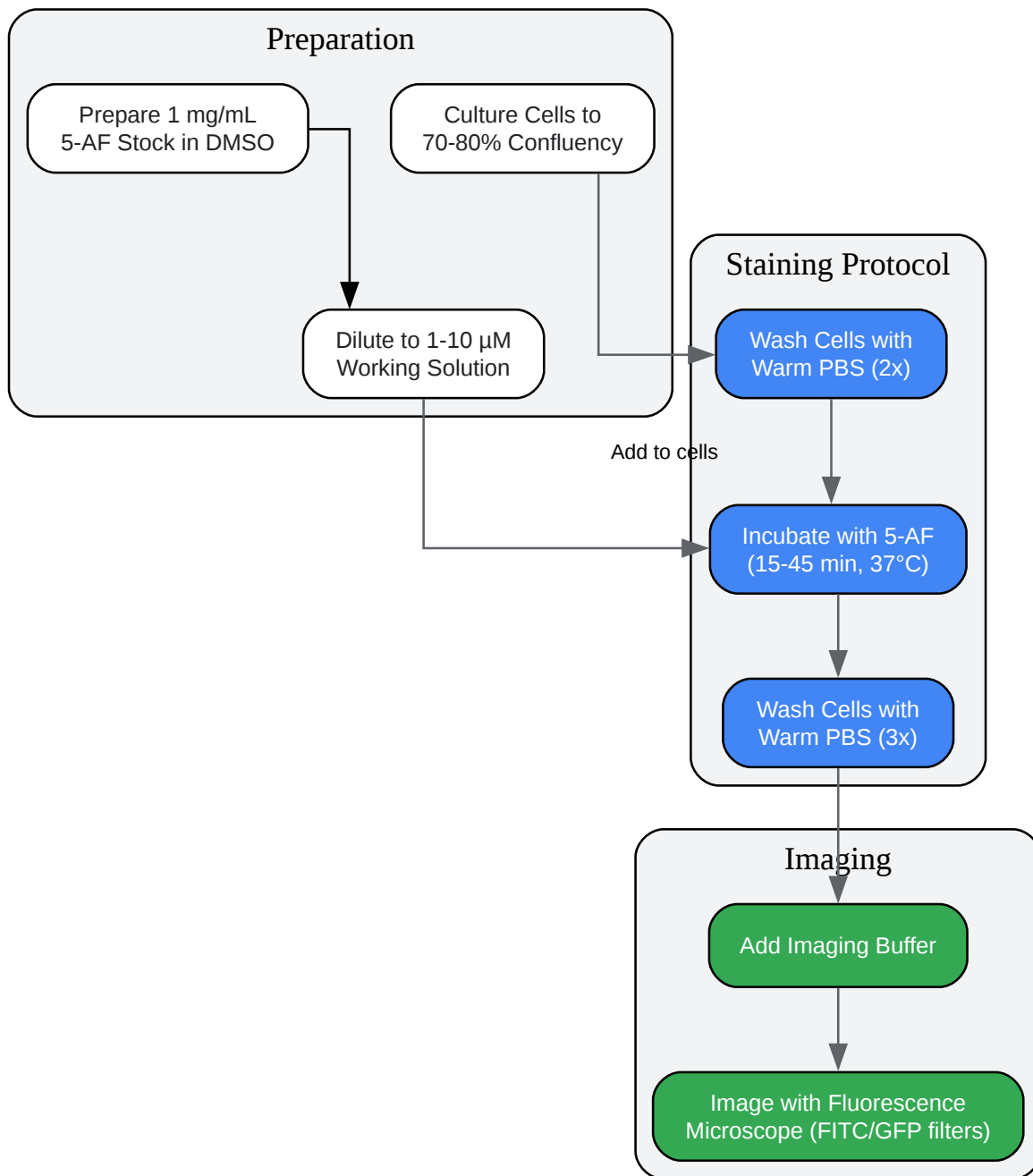
- **Staining:** Add the freshly prepared working staining solution to the cells, ensuring the entire surface is covered.
- **Incubation:** Incubate the cells for 15-45 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- **Post-Incubation Wash:** Aspirate the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye and reduce background fluorescence.
- **Recovery (Optional but Recommended):** After the final wash, add fresh, pre-warmed complete cell culture medium and incubate for an additional 30 minutes at 37°C to allow cells to recover.
- **Imaging Preparation:** Replace the medium with an appropriate imaging buffer (e.g., PBS or HBSS).
- **Fluorescence Imaging:** Proceed with imaging immediately on a fluorescence or confocal microscope using a standard FITC/GFP filter set.

Data Presentation

Table 1: Summary of Quantitative Parameters for 5-AF Cell Labeling

Parameter	Recommended Range	Starting Point	Notes
Stock Solution Concentration	1-10 mg/mL in DMSO	1 mg/mL	Store at -20°C, protected from light.
Working Concentration	1 - 10 μ M	5 μ M	Optimize for specific cell type. Higher concentrations may be toxic.
Incubation Time	15 - 45 minutes	30 minutes	Longer times may increase signal but also potential toxicity.
Incubation Temperature	37°C	37°C	Standard cell culture conditions.
Excitation Wavelength (Max)	~490 nm	~490 nm	Compatible with standard FITC/GFP excitation filters.
Emission Wavelength (Max)	~515 nm	~515 nm	Compatible with standard FITC/GFP emission filters.

Visualization of Experimental Workflow and Staining Principle



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